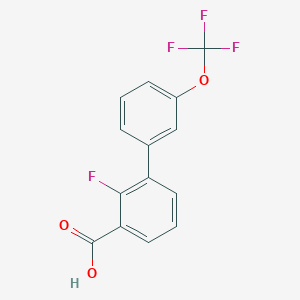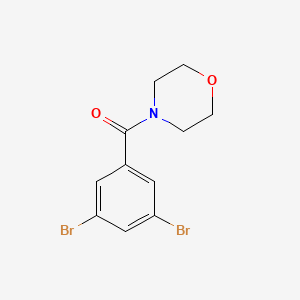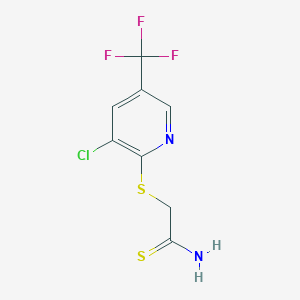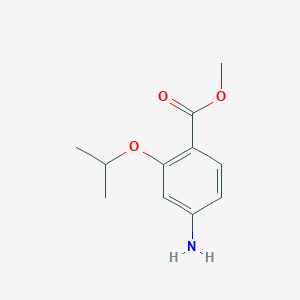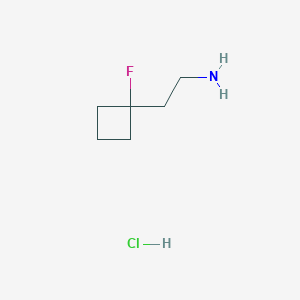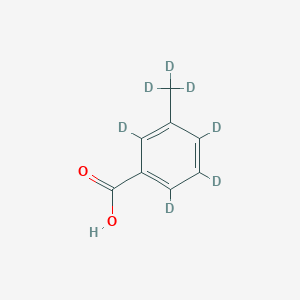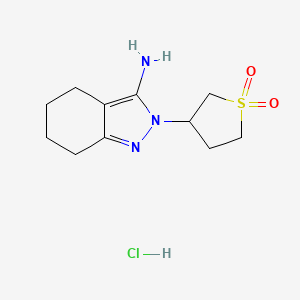
Alcool 2-(difluorométhoxy)-5-fluorobenzylique
Vue d'ensemble
Description
“2-(Difluoromethoxy)-5-fluorobenzyl alcohol” is an organic compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis
Alcohols undergo various chemical reactions, mainly at the functional group. They can undergo oxidation to produce aldehydes and ketones . Dehydration is another common reaction of alcohols, which can produce either alkenes or ethers .Physical And Chemical Properties Analysis
Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .Applications De Recherche Scientifique
Synthèse de molécules complexes
Alcool 2-(difluorométhoxy)-5-fluorobenzylique: sert de composant polyvalent en synthèse organique. Sa capacité à introduire des groupes éther difluorométhyliques dans des molécules complexes est précieuse pour les produits pharmaceutiques, où de telles modifications peuvent améliorer la stabilité métabolique et la biodisponibilité des agents thérapeutiques .
Science des matériaux
En science des matériaux, ce composé est utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être utilisé pour créer des revêtements hydrophobes qui repoussent l'eau, ce qui est bénéfique pour créer des surfaces autonettoyantes et des revêtements protecteurs .
Processus industriels
Le groupe alcool dans This compound peut subir diverses réactions chimiques, ce qui le rend utile dans les processus industriels. Il peut être transformé en esters ou en éthers, qui sont utilisés comme solvants ou intermédiaires dans la synthèse d'autres produits chimiques industriels .
Chimie médicinale
Ce composé est utilisé en chimie médicinale pour la synthèse de composés fluorés. Les atomes de fluor peuvent influencer considérablement l'activité biologique d'une molécule, faisant de This compound un ingrédient clé dans le développement de nouveaux médicaments .
Catalyse
Le groupe difluorométhoxy peut agir comme un ligand dans les systèmes catalytiques, influençant la réactivité et la sélectivité des réactions catalytiques. Ceci est particulièrement utile dans la synthèse asymétrique, où la création de centres chiraux est cruciale .
Chimie environnementale
This compound: peut être utilisé en chimie environnementale pour étudier la dégradation des composés fluorés dans l'environnement. Comprendre ses produits de dégradation et ses voies est essentiel pour évaluer l'impact environnemental des produits chimiques fluorés .
Mécanisme D'action
- Specifically, it interacts with gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Target of Action
Mode of Action
- It acts as an agonist at GABA receptors, enhancing inhibitory neurotransmission. It blocks NMDA receptors, reducing excitatory neurotransmission. It modestly increases dopamine release from the nucleus accumbens. Its actions on dopaminergic and opioid peptidergic systems contribute to the reinforcing effect of alcohol. After prolonged exposure, downregulation of GABAergic and upregulation of NMDA glutamatergic systems typically occur .
Biochemical Pathways
Action Environment
Analyse Biochimique
Biochemical Properties
2-(Difluoromethoxy)-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes are crucial for the oxidation of alcohols to aldehydes and further to carboxylic acids . The interaction of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol with these enzymes involves the transfer of electrons, leading to the formation of intermediate compounds that are essential for metabolic processes.
Cellular Effects
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can alter the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it affects cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as alcohol dehydrogenases, by binding to their active sites and preventing the normal substrate from accessing the enzyme . This inhibition leads to a decrease in the enzymatic activity and alters the metabolic flux within the cell. Furthermore, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol have been studied over various time periods. The stability of this compound is relatively high under ambient conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are essential for determining the safe and effective use of this compound in biochemical and pharmacological studies.
Metabolic Pathways
2-(Difluoromethoxy)-5-fluorobenzyl alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are responsible for the oxidation of alcohols to aldehydes and carboxylic acids . This compound can also affect the levels of various metabolites, including fatty acids and amino acids, by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and facilitated transport mechanisms . Once inside the cell, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Difluoromethoxy)-5-fluorobenzyl alcohol is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, 2-(Difluoromethoxy)-5-fluorobenzyl alcohol can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical roles and mechanisms of action of this compound.
Propriétés
IUPAC Name |
[2-(difluoromethoxy)-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHLUOBUKCJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



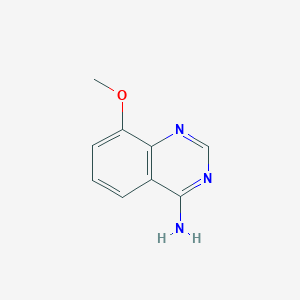
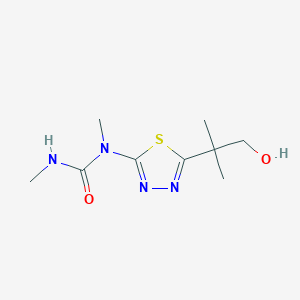
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
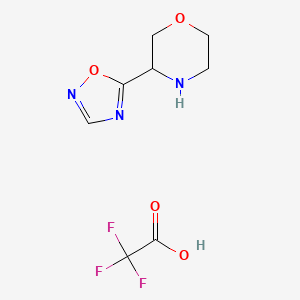

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)
